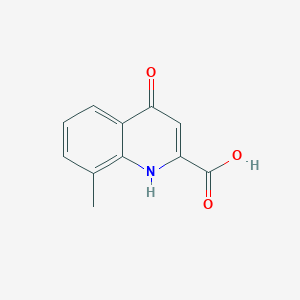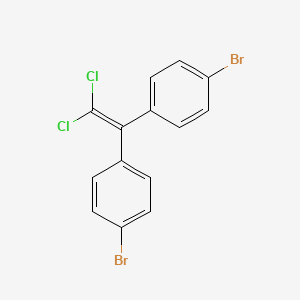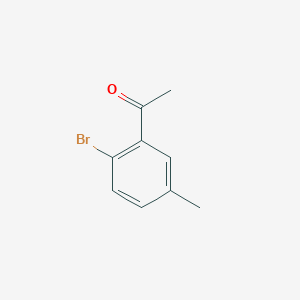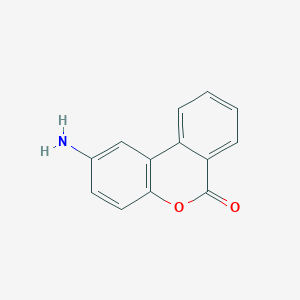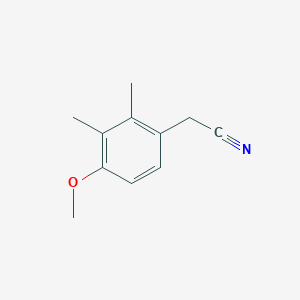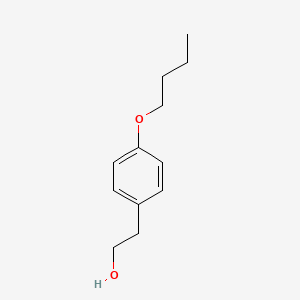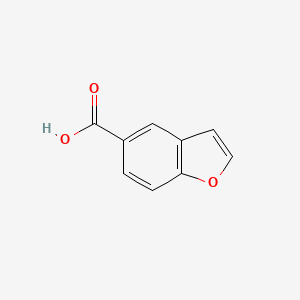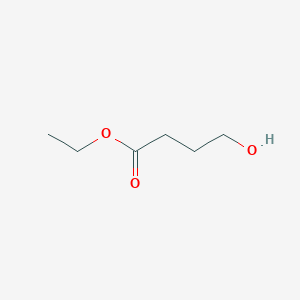
4-Hidroxibutanoato de etilo
Descripción general
Descripción
Ethyl 4-hydroxybutanoate, also known as ethyl 4-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a clear, colorless liquid with a caramel-like odor. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Ethyl 4-hydroxybutanoate is a chemical compound with the molecular formula C6H12O3 It’s worth noting that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that similar compounds, such as ethyl esters, can undergo bioreductive processes . These processes involve enzymatic reactions that can lead to the production of bioactive compounds .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of bioactive compounds through various biochemical pathways .
Result of Action
Similar compounds are known to be key precursors in the production of bioactive compounds, such as ace inhibitors . These inhibitors can prevent the formation of angiotensin II and lower blood pressure .
Action Environment
It’s worth noting that the synthesis and action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of specific enzymes .
Safety and Hazards
When handling Ethyl 4-hydroxybutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Direcciones Futuras
As Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae , and is used in the synthesis of numerous drugs , future research could focus on exploring its potential applications in pharmaceuticals and other industries. Further studies could also investigate its synthesis process to improve efficiency and yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, ethyl 4-hydroxybutanoate is produced by the reaction of gamma-butyrolactone with ethanol under acidic conditions . This method is preferred due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybutanoic acid.
Reduction: It can be reduced to form 4-hydroxybutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-hydroxybutanoic acid.
Reduction: 4-hydroxybutanol.
Substitution: Various esters and amides depending on the nucleophile used.
Comparación Con Compuestos Similares
Ethyl 4-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxybutanoate: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 4-chloro-3-hydroxybutanoate: This compound contains a chlorine atom, which significantly alters its chemical behavior and applications.
Uniqueness: Ethyl 4-hydroxybutanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
ethyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326810 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-10-0 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?
A1: Research suggests that fermentation temperature significantly influences the concentration of ethyl 4-hydroxybutanoate in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with ethyl 4-hydroxybutanoate. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of ethyl 4-hydroxybutanoate continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.
Q2: Beyond apple wine, in what other fermented beverages has ethyl 4-hydroxybutanoate been identified as a key aroma component?
A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified ethyl 4-hydroxybutanoate as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.
Q3: Is ethyl 4-hydroxybutanoate found in fermented beverages other than fruit-based ones?
A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed ethyl 4-hydroxybutanoate as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.
Q4: Can enzymatic treatments during winemaking affect the levels of ethyl 4-hydroxybutanoate?
A4: While the provided research [] doesn't directly measure ethyl 4-hydroxybutanoate levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact ethyl 4-hydroxybutanoate production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.
Q5: Beyond its presence in beverages, is ethyl 4-hydroxybutanoate relevant in other chemical processes?
A5: Yes, ethyl 4-hydroxybutanoate is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of ethyl 4-hydroxybutanoate as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.
Q6: Has the metabolism of ethyl 4-hydroxybutanoate been studied in any organisms?
A6: Research has investigated the metabolic fate of ethyl 4-hydroxybutanoate in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized ethyl 4-hydroxybutanoate into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




